3-(3-Carboxyphenyl)-2-methylbenzoic acid
Description
3-(3-Carboxyphenyl)-2-methylbenzoic acid is a dicarboxylic acid derivative featuring a benzoic acid backbone substituted with a methyl group at position 2 and a 3-carboxyphenyl group at position 2.
Properties
IUPAC Name |
3-(3-carboxyphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-12(6-3-7-13(9)15(18)19)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBLHPZDJWWNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689888 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-92-5 | |
| Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Carboxyphenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 3-methylbenzoic acid with a suitable acyl chloride, followed by oxidation to introduce the carboxylic acid group on the phenyl ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid groups can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products:
- Oxidation products include dicarboxylic acids.
- Reduction products include alcohols.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
3-(3-Carboxyphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination compounds, due to its structural versatility.
Mechanism of Action
The mechanism of action of 3-(3-Carboxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic systems, which can modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 3-(3-Carboxyphenyl)-2-methylbenzoic acid:
Physicochemical Properties
- Acidity: The presence of two carboxyl groups in this compound increases its acidity compared to mono-carboxylic analogs like 2-methylbenzoic acid. For example, 2-methylbenzoic acid has a pKa of ~3.3–3.5 (carboxyl group), while the additional carboxyl group in the target compound likely lowers its pKa further .
- Solubility and Steric Effects: In aqueous systems, 2-methylbenzoic acid shows minimal steric hindrance, with similar thermodynamic parameters to its isomers (e.g., 3- and 4-methylbenzoic acids). However, in hydrophobic solvents like cyclohexane, the 2-methyl substituent induces slight shielding effects (∆Gw→c = -0.5 kcal/mol for 2-methylbenzoic acid vs. -0.3 kcal/mol for the 4-isomer) .
Pharmacological Potential
- Bioactivity : Benzoic acid derivatives are explored for diuretic, analgesic, and antimicrobial properties. For instance, 2-methylbenzoic acid derivatives exhibit moderate bioactivity in microbial biosensors but are less potent than salicylate derivatives (e.g., 2-hydroxybenzoic acid) .
- Target Compound : The dual carboxyl groups may improve binding affinity in enzymatic or receptor-based systems, though this requires empirical validation.
Research Implications
The structural complexity of this compound positions it as a candidate for further exploration in drug design and materials science. Comparative studies with simpler analogs highlight the impact of substituents on solubility, reactivity, and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
